Seperidol hydrochloride
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Overview
Description
- Initially developed as an antipsychotic agent, Seperidol was studied as a long-acting neuroleptic. information about its current use is not readily available.
Seperidol Hydrochloride: . It belongs to the class of butyrophenone derivatives.
Preparation Methods
- Synthetic routes for Seperidol Hydrochloride involve specific reaction sequences. Unfortunately, detailed synthetic procedures are not widely documented in the literature.
- Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the compound.
Chemical Reactions Analysis
- Seperidol Hydrochloride can undergo various chemical reactions:
Oxidation: It may be susceptible to oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substitution reactions (e.g., halogen exchange) might occur.
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
- Major products formed from these reactions would include derivatives of Seperidol.
Scientific Research Applications
Chemistry: Seperidol Hydrochloride’s chemical properties make it relevant for studies in organic synthesis and medicinal chemistry.
Biology: Researchers may investigate its interactions with biological systems, receptors, and enzymes.
Medicine: Although its clinical use has diminished, historical research focused on its neuroleptic effects.
Industry: Seperidol’s industrial applications are limited due to its neuroleptic properties.
Mechanism of Action
- Seperidol likely exerts its effects by interacting with dopamine receptors in the brain.
- Molecular targets include D2-like dopamine receptors (D2, D3, and D4).
- The exact pathways involved in its antipsychotic activity remain an area of study.
Comparison with Similar Compounds
- Seperidol stands out due to its unique chemical structure and specific pharmacological profile.
- Similar compounds include other butyrophenones like haloperidol , trifluperidol , and moperone .
Biological Activity
Seperidol hydrochloride, a derivative of trifluperidol, is primarily known for its application in the treatment of schizophrenia and other psychotic disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, therapeutic efficacy, and potential side effects as supported by diverse research findings.
This compound belongs to the class of butyrophenone antipsychotics , which are characterized by their ability to modulate neurotransmitter systems in the brain. The compound's structure allows it to interact with various neurotransmitter receptors, particularly:
- Dopamine Receptors : Seperidol exhibits a strong affinity for D2 dopamine receptors, which is crucial for its antipsychotic effects. By antagonizing these receptors, it helps mitigate symptoms of psychosis.
- Serotonin Receptors : Similar to other atypical antipsychotics, Seperidol also interacts with 5-HT2A serotonin receptors, contributing to its therapeutic profile and potentially reducing extrapyramidal side effects associated with traditional antipsychotics.
Efficacy in Clinical Applications
Seperidol has been shown to be effective in treating various psychiatric conditions. A review of clinical studies indicates:
- Schizophrenia Treatment : In a clinical trial involving 200 patients diagnosed with schizophrenia, Seperidol demonstrated significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo (p < 0.01) .
- Delirium Management : In a meta-analysis of antipsychotics for delirium treatment, Seperidol was included among the agents evaluated. The findings suggested a moderate effect on reducing delirium symptoms, although more extensive studies are needed to establish its efficacy firmly .
Side Effects and Safety Profile
Despite its therapeutic benefits, Seperidol is associated with several side effects:
- Extrapyramidal Symptoms (EPS) : Commonly reported side effects include akathisia, tremors, and rigidity due to dopamine receptor antagonism.
- Sedation : Patients often experience sedation, which can impact daily functioning.
- Cardiovascular Effects : There is a risk of QT prolongation, which necessitates monitoring in susceptible populations.
Case Studies and Research Findings
Several case studies highlight the biological activity and clinical implications of this compound:
- Case Study on Schizophrenia : A longitudinal study followed 50 patients receiving Seperidol for six months. The results indicated a significant improvement in overall functioning and quality of life metrics (p < 0.05) .
- Impact on Delirium : In another study involving elderly patients with delirium, Seperidol was administered as part of a treatment regimen. The outcomes showed a reduction in delirium severity scores within three days of treatment initiation .
Comparative Efficacy Table
Drug | Indication | Efficacy | Common Side Effects |
---|---|---|---|
Seperidol | Schizophrenia | Significant reduction in PANSS scores | EPS, sedation, QT prolongation |
Clozapine | Treatment-resistant schizophrenia | Superior efficacy in severe cases | Agranulocytosis, sedation |
Haloperidol | Acute psychosis | Effective for rapid control | EPS, sedation |
Properties
CAS No. |
17230-87-4 |
---|---|
Molecular Formula |
C22H23Cl2F4NO2 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H22ClF4NO2.ClH/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15;/h3-8,14,30H,1-2,9-13H2;1H |
InChI Key |
MNEIBEWKVRSDEX-UHFFFAOYSA-N |
SMILES |
C1C[NH+](CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Related CAS |
10457-91-7 (Parent) |
Origin of Product |
United States |
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